CAS 477237-15-3: N7-(3-Methylphenyl) Substitution as a Determinant of JAK Isoform Selectivity Over 4-Ethoxyphenyl and 4-Fluorophenyl Analogs
The compound's N7-(3-methylphenyl) substituent represents a meta-substituted aryl group that occupies the JAK selectivity pocket differently compared to para-substituted analogs. While direct head-to-head biochemical data for CAS 477237-15-3 are not available in the public domain, class-level inference from structurally related pyrrolo[2,3-d]pyrimidine series indicates that meta-methyl substitution on the N7-phenyl ring reduces JAK2 affinity relative to JAK3 compared to para-ethoxy or para-fluoro substituents. In a published SAR study on 5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, the analogous meta-methyl compound exhibited a JAK3 IC50 of 0.29 nM with >3300-fold selectivity over other JAK isoforms [1]. The 3-methylphenyl group increases steric bulk adjacent to the hinge region compared to unsubstituted phenyl, and its electron-donating methyl group alters the electronic surface potential of the inhibitor in the binding site relative to electron-withdrawing para-substituents [2].
| Evidence Dimension | N7-Aryl substituent effect on JAK isoform selectivity |
|---|---|
| Target Compound Data | N7-(3-methylphenyl) – meta-methyl substitution pattern; calculated cLogP contribution lower than para-ethoxy analog |
| Comparator Or Baseline | 7-(4-ethoxyphenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine (para-ethoxy); 7-(4-fluorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine (para-fluoro) |
| Quantified Difference | Meta-methyl vs. para-ethoxy: steric bulk reduction at para position; meta-methyl vs. para-fluoro: electron-donating (+I) vs. electron-withdrawing (-I) effect. In published analogs, meta-methyl substitution yields higher JAK3/JAK2 selectivity (>3300-fold) compared to para-substituted counterparts (typically 5-50 fold) [1] |
| Conditions | Class-level inference from 7H-pyrrolo[2,3-d]pyrimidine SAR studies; recombinant JAK kinase inhibition assays; crystallographic binding mode analysis |
Why This Matters
For researchers requiring JAK3-biased inhibition with minimal JAK2 off-target activity, the N7-(3-methylphenyl) variant is mechanistically predicted to offer superior selectivity over para-substituted analogs, making it the procurement-relevant choice for immunological target validation studies.
- [1] Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Scholar CNKI, 2024. Available via: https://scholar-cnki-net-443.webvpn.imac.edu.cn/ View Source
- [2] PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES – Pfizer Inc. WO2014128591A1, 2014. Available at: https://patents.google.com/patent/WO2014128591A1/en View Source
